Mono-[123I]Iodohypericin
Description
Significance of Necrosis Imaging in Biomedical Research
The ability to accurately visualize and quantify necrotic tissue is a critical tool in biomedical research and clinical practice. ontosight.ai Necrosis, or the premature death of cells in living tissue, is a hallmark of numerous pathologies, including cancer, myocardial infarction, stroke, and neurodegenerative diseases. ontosight.airesearchgate.net Non-invasive imaging of necrosis provides valuable information for diagnosing these conditions, monitoring their progression, and evaluating the effectiveness of therapeutic interventions. nih.govnih.gov
In oncology, the presence and extent of necrosis within a tumor can be a significant prognostic indicator. nih.govresearchgate.net It can also influence treatment planning, as necrotic regions may respond differently to therapies compared to viable tumor tissue. researchgate.nettandfonline.com Similarly, in cardiology, imaging necrosis in the heart muscle is crucial for assessing the damage caused by a heart attack and for guiding treatment strategies to salvage viable tissue. researchgate.netnih.gov In neurology, the visualization of necrotic brain tissue is vital for the diagnosis and management of conditions like stroke. ontosight.ai Therefore, the development of reliable methods for necrosis imaging holds immense potential to improve our understanding and treatment of a wide range of diseases.
Overview of Necrosis-Avid Contrast Agents (NACAs) in Preclinical Studies
Necrosis-avid contrast agents (NACAs) are a class of imaging probes designed to specifically target and accumulate in necrotic tissues. ontosight.ainih.gov This targeted delivery allows for enhanced visualization of dead or dying cells using various imaging modalities, most notably magnetic resonance imaging (MRI) and nuclear imaging techniques like single-photon emission computed tomography (SPECT). nih.govnih.gov Preclinical research has explored a diverse range of NACAs, which can be broadly categorized into porphyrin-based and nonporphyrin-based complexes. researchgate.netnih.gov
The mechanism by which NACAs selectively bind to necrotic cells is still under investigation, though it is understood that the loss of cell membrane integrity in necrotic cells is a key factor. nih.gov This disruption allows the contrast agents to enter and bind to intracellular components that are not accessible in viable cells. nih.gov While the research and development of NACAs are still largely in the preclinical phase, the results have been promising, demonstrating significant enhancement effects in necrotic tissues. nih.gov These agents have shown potential for a variety of applications, including the identification of acute myocardial infarction, assessment of tissue viability, and evaluation of treatment responses in cancer therapy. researchgate.netnih.gov
Historical Context of Hypericin (B1674126) Derivatives in Biomedical Research
Hypericin, a naturally occurring compound found in the St. John's Wort plant (Hypericum perforatum), has a long history of use in traditional medicine. nih.gov In recent decades, it has garnered significant attention from the scientific community for its diverse biological activities. nih.govnih.gov Research has revealed its potential as an antidepressant, antiviral, and antitumor agent. nih.gov
A key breakthrough in hypericin research was the discovery of its photosensitizing properties, which led to its investigation for use in photodynamic therapy for cancer. nih.govnih.gov This involves the activation of hypericin with light to produce reactive oxygen species that can kill cancer cells. nih.gov The observation that hypericin and its derivatives tend to accumulate in necrotic areas of tumors spurred further research into their potential as necrosis-avid imaging agents. nih.govresearchgate.net This necrosis avidity is attributed to hypericin's lipophilic nature and its ability to bind to lipids and lipoproteins exposed in the disrupted membranes of necrotic cells. nih.govresearchgate.net
Rationale for Research on Mono-[123I]Iodohypericin as a Necrosis-Avid Probe
The inherent necrosis-avid properties of hypericin provided a strong rationale for developing radioiodinated derivatives for use in nuclear imaging. By labeling hypericin with a radioactive isotope like iodine-123 (¹²³I), it becomes a tracer that can be detected by SPECT imaging, allowing for the sensitive and specific visualization of necrotic tissue in the body. nih.gov
Properties
Molecular Formula |
C30H23IO8 |
|---|---|
Molecular Weight |
634.4 g/mol |
IUPAC Name |
5,7,11,18,22,24-hexahydroxy-23-(123I)iodanyl-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,6,10,12,16,18,22,24-nonaene-9,20-dione |
InChI |
InChI=1S/C30H23IO8/c1-6-3-8(32)15-18-12(6)13-7(2)4-9(33)16-19(13)22-21(18)20-14(10(34)5-11(35)17(20)27(15)36)24-23(22)25(28(16)37)30(39)26(31)29(24)38/h3-5,10,12-13,17-19,23,25,32-35,38-39H,1-2H3/i31-4 |
InChI Key |
KNETYIQDFBQQRY-ZIOFQCKGSA-N |
Isomeric SMILES |
CC1=CC(=C2C3C1C4C5C(=C(C=C4C)O)C(=O)C6C(=CC(C7=C6C5=C3C8C7=C(C(=C(C8C2=O)O)[123I])O)O)O)O |
Canonical SMILES |
CC1=CC(=C2C3C1C4C5C(=C(C=C4C)O)C(=O)C6C(=CC(C7=C6C5=C3C8C7=C(C(=C(C8C2=O)O)I)O)O)O)O |
Synonyms |
hypericin mono-(123I)iodohypericin |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization Methodologies for Mono 123i Iodohypericin
Electrophilic Radioiodination Techniques for Mono-[123I]Iodohypericin Synthesis
The synthesis of this compound is primarily achieved through electrophilic radioiodination of its precursor, hypericin (B1674126). This process involves the substitution of a hydrogen atom on the hypericin molecule with the radioactive iodine isotope, 123I. nih.gov
Several methods employing different oxidizing agents have been developed to facilitate this reaction. One common approach utilizes peracetic acid as the oxidant. In this method, hypericin dissolved in ethanol (B145695) is reacted with sodium [123I]iodide in the presence of phosphoric acid and peracetic acid. The mixture is incubated at room temperature, allowing the electrophilic substitution to occur. nih.gov
Another widely used technique is the Iodogen method. patsnap.comzgfsws.comresearchgate.net In this solid-phase oxidation method, 1,3,4,6-tetrachloro-3α,6α-diphenylglycouril (Iodogen) is coated onto the surface of a reaction vessel. The hypericin, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), and the aqueous radioiodide solution are added to the Iodogen-coated tube. patsnap.comresearchgate.net The reaction proceeds at room temperature for a short duration, typically 2 to 10 minutes. patsnap.comgoogle.com The Iodogen method is noted for its simplicity, efficiency, and ability to achieve high labeling rates. patsnap.comzgfsws.com
The Chloramine-T method represents another viable electrophilic iodination strategy. nih.gov Although detailed process parameters for its specific use in this compound synthesis are less commonly reported in the reviewed literature, it is a well-established method for radioiodination of various molecules. nih.gov
The choice of method can influence the reaction conditions and outcomes, as summarized in the table below.
Interactive Table 1: Comparison of Electrophilic Radioiodination Techniques
| Method | Oxidizing Agent | Typical Solvent for Hypericin | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Peracetic Acid Method | Peracetic Acid | Ethanol | ~30 minutes | Established procedure. nih.gov |
| Iodogen Method | 1,3,4,6-tetrachloro-3α,6α-diphenylglycouril (Iodogen) | Dimethyl sulfoxide (DMSO) | 2-10 minutes | Simple, rapid, and high labeling efficiency. patsnap.comzgfsws.com |
Radiochemical Purification Protocols
Following the radioiodination reaction, the resulting mixture contains the desired this compound, unreacted radioiodide, and potentially other byproducts. Therefore, a purification step is crucial to isolate the final product with high radiochemical purity.
High-Performance Liquid Chromatography (HPLC) is the most frequently employed method for the purification of this compound. nih.govnih.gov Specifically, reverse-phase HPLC is utilized, often with a C18 column. nih.gov This technique separates compounds based on their hydrophobicity. The fractions containing the purified this compound are collected, and the solvent is typically removed by evaporation under a stream of nitrogen. nih.gov
The mobile phase composition in HPLC is a critical parameter that is optimized to achieve efficient separation. For instance, in the purification of a related compound, iodohippuric acid, an eluent of methanol (B129727) and acetic acid adjusted to a specific pH was found to provide optimal separation from impurities like free iodide. nih.gov Similar principles of mobile phase optimization are applied to the purification of this compound.
Assessment of Radiochemical Yield and Purity
The success of the synthesis is quantified by determining the radiochemical yield and purity of the final product.
Radiochemical yield is defined as the percentage of the initial radioactivity from the radioiodide that is incorporated into the final, purified this compound. For the peracetic acid method, reported yields range from 70% to 97%. nih.govnih.gov The Iodogen method has been reported to achieve labeling rates as high as 99%. patsnap.comzgfsws.com
Radiochemical purity refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of this compound. This is a critical quality control parameter. HPLC is a standard method for assessing radiochemical purity, demonstrating high precision. nih.gov For this compound, a radiochemical purity of greater than 99% has been reported, which remained stable for up to 24 hours after formulation. nih.govnih.gov
Paper chromatography is another technique used to determine the labeling rate, providing a simpler but effective assessment. patsnap.com
Specific Activity Determination for this compound Preparations
Specific activity is a measure of the amount of radioactivity per unit mass of the compound, typically expressed in units such as Curies per micromole (Ci/μmol) or Gigabecquerels per micromole (GBq/μmol). A high specific activity is often desirable for radiopharmaceuticals to ensure that a sufficient amount of radioactivity can be administered without introducing a large mass of the chemical compound.
For this compound, a specific activity of greater than 25 Ci/μmol (>925 GBq/μmol) has been reported. nih.govnih.gov In the case of a related derivative, mono-[123I]iodohypericine monocarboxylic acid, a specific activity of 950 GBq/μmol (25.67 Ci/μmol) was achieved. nih.gov
The determination of specific activity typically involves quantifying the radioactivity of the sample using a suitable detector and measuring the mass of the compound, often through analytical techniques like HPLC with a UV detector calibrated with a standard of the non-radioactive compound.
Interactive Table 2: Summary of Radiochemical Characterization Data
| Parameter | Reported Values | Method of Determination |
|---|---|---|
| Radiochemical Yield | 70-97% (Peracetic Acid Method) nih.govnih.gov | Measurement of radioactivity before and after synthesis and purification. |
| >99% labeling rate (Iodogen Method) patsnap.comzgfsws.com | Paper Chromatography. | |
| Radiochemical Purity | >99% nih.govnih.gov | High-Performance Liquid Chromatography (HPLC). nih.gov |
| Specific Activity | >25 Ci/μmol (>925 GBq/μmol) nih.govnih.gov | Quantification of radioactivity and mass. |
Preclinical Investigation of Mono 123i Iodohypericin As a Necrosis Avid Probe
In Vitro Studies on Cellular Affinity and Retention of Hypericin (B1674126) Derivatives
The foundation for the in vivo application of Mono-[123I]Iodohypericin is built upon in vitro studies that elucidate the cellular behavior of its parent compound, hypericin, and its derivatives. These studies have been crucial in understanding the mechanisms that drive its affinity for necrotic cells.
Comparative Cellular Uptake in Viable versus Necrotic Cell Models
In vitro studies have demonstrated a marked difference in the uptake and retention of hypericin in necrotic cells compared to their viable counterparts. Research using normal liver (LO2) and cancerous (HepG2) cell lines has shown that while hypericin is taken up by both living and dead cells initially, its retention is significantly prolonged in necrotic cells. mdpi.com This necrosis-avidity appears to be a general characteristic of hypericin and its derivatives, rather than being specific to cancerous cells. mdpi.com The initial uptake into both cell types is thought to be mediated by passive diffusion, a process that does not require cellular energy. mdpi.com This is supported by the similar initial fluorescence intensity observed in both viable and dead cells. mdpi.com However, the subsequent retention pattern diverges significantly, highlighting a key characteristic of its necrosis-avid nature. While direct comparative in vitro studies on this compound are not extensively documented, the behavior of its parent compound provides a strong indication of its likely mechanism of action.
Time-Dependent Cellular Retention Kinetics
The kinetics of cellular retention are a critical factor in the utility of a diagnostic probe. For hypericin, in vitro experiments reveal a dynamic process in viable cells, where the compound is taken up and then gradually excreted over a period of hours. mdpi.com In stark contrast, once taken up by necrotic cells, hypericin is retained for an extended period, with studies showing its presence for over two days. mdpi.com This prolonged retention in dead cells is attributed to the halt of energy-dependent cellular processes, such as excretion, that are active in living cells. mdpi.com In a study on glioma cell lines, the uptake of 2-[123I]iodohypericin, a compound structurally similar to this compound, was observed to increase in a time-dependent manner. mdpi.com This prolonged retention in necrotic tissue is a key feature that allows for a high contrast ratio in in vivo imaging applications.
Intracellular Localization and Distribution Studies (e.g., Lysosomal Accumulation)
Confocal microscopy studies have provided insights into the subcellular distribution of hypericin. In viable cells, hypericin has been shown to selectively accumulate in lysosomes. mdpi.com It is hypothesized that in living cells, hypericin is transported into lysosomes where it is likely degraded or prepared for excretion from the cell. mdpi.com However, in necrotic cells, where cellular structures and functions are compromised, hypericin exhibits a more diffuse distribution within the cytoplasm. mdpi.com The breakdown of cellular compartmentalization and the cessation of active transport mechanisms in necrotic cells are believed to contribute to this widespread and prolonged retention. mdpi.com The mechanism of this necrosis avidity is still under investigation, with suggestions that it may involve binding to degraded cellular components or specific molecules exposed in necrotic cells, such as those in the phospholipid bilayer of cellular membranes. nih.gov
In Vivo Evaluation in Animal Models of Necrotic Tissue
The promising in vitro findings have been substantiated by extensive in vivo evaluations in various animal models of necrosis. These studies have been pivotal in demonstrating the potential of this compound as a clinical diagnostic tool.
Assessment in Organ Ischemic Necrosis Models
The primary application explored for this compound has been the imaging of myocardial infarction. Studies in rabbit models of acute myocardial infarction have consistently demonstrated the tracer's high avidity for necrotic heart tissue. nih.govnih.gov In these models, myocardial infarction is typically induced by the occlusion of a coronary artery.
In a notable study, rabbits with both permanently occluded and reperfused myocardial infarctions were imaged using micro-single photon emission computed tomography (microSPECT) after the administration of this compound. nih.gov The results showed that the infarcted areas were clearly delineated as "hot spots" of high tracer uptake. nih.govnih.gov
Imaging Time-Course and Infarct-to-Viable Tissue Ratios:
The optimal time for imaging after tracer injection is a critical parameter. In rabbit models, infarcts were well-defined at 9 hours post-injection and remained clearly visible at 24 hours. nih.gov Autoradiography of the excised hearts confirmed the high uptake of the tracer in the necrotic tissue. The mean infarct-to-viable tissue activity ratio was remarkably high, with one study reporting a ratio of 61:1 at 24 hours post-injection in a reperfused myocardial infarction model. nih.gov Another study reported that the radioactivity concentration in the infarcted myocardium was over six times higher than in normal heart tissue. nih.gov
The table below summarizes key findings from a study on a rabbit model of myocardial infarction. nih.gov
| Animal Group | Occlusion/Reperfusion Protocol | Imaging Results with this compound | Mean Infarct/Viable Tissue Ratio (Autoradiography at 24h) |
| Group A | Permanent Occlusion | Well-delineated infarcts at 9h p.i. | Not specified for this group |
| Group B | 15 min Occlusion then Reperfusion | Low uptake of tracer | Not specified for this group |
| Group C | 90 min Occlusion then Reperfusion | Well-delineated infarcts at 9h and 24h p.i. | 61/1 |
| Group D | Sham (no occlusion) | No significant uptake | Not applicable |
p.i. = post-injection
These in vivo studies, corroborated by post-mortem histochemical staining, have provided compelling evidence for the suitability of this compound for the in vivo visualization and quantification of myocardial infarcts. nih.govnih.gov The high target-to-background ratios achieved suggest its potential as a powerful diagnostic tool for assessing tissue viability in ischemic heart disease.
Hepatic Infarction Models (e.g., Rat Liver Infarction)
The utility of this compound in detecting hepatic necrosis has been demonstrated in rat models of liver infarction. In these studies, hepatic infarction was induced, and the uptake of the tracer was assessed using single-photon emission computed tomography (SPECT) imaging and autoradiography.
In a rat model of reperfused hepatic infarction, SPECT imaging performed 24 and 48 hours after injection of this compound showed significant accumulation of the tracer exclusively in the necrotic regions of the liver. Quantitative analysis revealed a radioactivity concentration of 3.51% of the injected dose per gram (%ID/g) in the necrotic liver tissue at 60 hours post-injection, which was over nine times higher than the 0.38%ID/g observed in normal, viable liver tissue. Another study reported a similar finding, with 3.1% ID/g in the necrotic liver compared to 0.38% ID/g in normal liver lobes. The preferential uptake in the infarcted areas was further corroborated by post-mortem triphenyltetrazolium (B181601) chloride (TTC) staining and autoradiography, which showed a clear correlation between the areas of high radioactivity and the regions of histologically confirmed necrosis.
To investigate the influence of lipophilicity on clearance rates, a monocarboxylic acid derivative, mono-[123I]iodohypericine monocarboxylic acid, was also evaluated in rats with ethanol-induced liver necrosis. This derivative showed a necrotic-to-viable tissue uptake ratio of 1.2 at 4 hours and 1.9 at 24 hours post-injection, with autoradiography confirming the specific accumulation in necrotic sections.
Table 1: Radioactivity Concentration in Hepatic Infarction Model
| Tissue | Radioactivity Concentration (%ID/g) | Time Point |
|---|---|---|
| Necrotic Liver | 3.51 | 60 hours |
| Normal Liver | 0.38 | 60 hours |
| Necrotic Liver | 3.1 | Not Specified |
| Normal Liver | 0.38 | Not Specified |
Data sourced from studies in rat models of hepatic infarction.
Evaluation in Tumor Necrosis Models
The inherent presence of necrosis in solid tumors makes them a key target for necrosis-avid imaging agents. This compound has been evaluated in both spontaneous and induced tumor necrosis models to assess its tumor-targeting capabilities.
Spontaneous Tumor Necrosis Assessment
In a study involving mice with radiation-induced fibrosarcoma (RIF-1) tumors, which are known to develop areas of spontaneous necrosis, this compound demonstrated significant accumulation in the tumor tissue. A preliminary biodistribution study showed a gradual increase in tumor uptake, reaching a peak of 21.3% ID/g at 24 hours post-injection. This accumulation is attributed to the binding of the tracer to the necrotic portions of the tumor. The clearance from blood and liver for this compound was noted to be faster than its precursor, mono-[123I]iodoprotohypericin.
Biodistribution and Pharmacokinetic Profiles in Preclinical Species
Target-to-Non-Target Ratios in Necrotic versus Normal Tissues
The efficacy of a necrosis-avid imaging probe is critically dependent on its ability to preferentially accumulate in necrotic tissue while minimizing uptake in healthy, viable tissues. This selective targeting is quantified by the target-to-non-target ratio, a key parameter in preclinical evaluations. Studies investigating this compound have demonstrated its potential as a necrosis-avid tracer by reporting favorable target-to-non-target ratios in various animal models of necrosis.
In a study involving rats with reperfused liver infarction, the accumulation of radioiodinated hypericin was significantly higher in the necrotic liver tissue compared to the normal liver. kuleuven.be The necrosis-to-liver ratio progressively increased over time, indicating a persistent uptake in the target tissue and clearance from the healthy organ. kuleuven.be At 4, 24, and 48 hours post-injection, the necrosis-to-liver ratios were 2.3, 14.0, and 37.0, respectively. kuleuven.be This trend highlights the probe's increasing specificity for necrotic tissue over time.
Similarly, in a rat model of hepatic rhabdomyosarcoma where tumor necrosis was induced, radioiodinated hypericin showed intense accumulation in the necrotic tumor regions. kuleuven.be The uptake in necrotic tumor tissue was markedly higher than in the surrounding viable liver tissue. kuleuven.be
Another study focused on a derivative, this compound monocarboxylic acid, in rats with ethanol-induced liver necrosis. nih.gov Autoradiography at 24 hours post-injection revealed that the tracer concentration in necrotic liver tissue was 14 times higher than in the viable liver tissue. nih.gov This high ratio underscores the derivative's strong affinity for necrotic areas. In the same model, the ratio of radioactivity uptake in necrotic versus viable tissue was 1.2 at 4 hours and increased to 1.9 at 24 hours. nih.gov
Furthermore, in a mouse model with a radiation-induced fibrosarcoma, this compound demonstrated superior tumor-to-organ ratios compared to its precursor, Mono-[123I]iodoprotohypericin, at 24 hours post-administration. nih.gov The tumor-to-blood, tumor-to-liver, and tumor-to-spleen+pancreas ratios for this compound were 5.4, 1.5, and 1.7, respectively. nih.gov These findings suggest a favorable biodistribution profile for imaging necrotic tumors. nih.gov
The formulation of radioiodinated hypericin has also been shown to significantly influence its biodistribution and necrosis avidity. nih.gov A formulation of [123I]I-Hypericin/Hypericin in DMSO/PEG400/water exhibited high uptake in necrotic tissue while showing lower concentrations in organs like the lung, spleen, and liver. nih.gov In contrast, a DMSO/saline formulation resulted in lower uptake in necrosis and higher retention in the spleen and liver. nih.gov This highlights the importance of the delivery vehicle in optimizing the target-to-non-target ratios.
Data Tables
Table 1: Necrosis-to-Liver Ratios of Radioiodinated Hypericin in a Rat Model of Reperfused Liver Infarction
| Time Post-Injection | Necrosis-to-Liver Ratio |
| 4 hours | 2.3 |
| 24 hours | 14.0 |
| 48 hours | 37.0 |
Data sourced from a study on rodent necrosis models. kuleuven.be
Table 2: Target-to-Non-Target Ratios of this compound Monocarboxylic Acid in a Rat Model of Ethanol-Induced Liver Necrosis (24 hours post-injection)
| Tissue Comparison | Ratio |
| Necrotic Liver vs. Viable Liver | 14 |
| Necrotic Tissue vs. Viable Tissue | 1.9 |
Data sourced from preliminary evaluations of the imaging agent. nih.govnih.gov
Table 3: Tumor-to-Organ Ratios of this compound in a Mouse Model with Radiation-Induced Fibrosarcoma (24 hours post-administration)
| Tissue Comparison | Ratio |
| Tumor-to-Blood | 5.4 |
| Tumor-to-Liver | 1.5 |
| Tumor-to-Spleen+Pancreas | 1.7 |
Data sourced from the Molecular Imaging and Contrast Agent Database. nih.gov
Molecular and Cellular Mechanisms Underlying Necrosis Avidity of Hypericin and Its Radiolabeled Derivatives
Hypothesized Binding Targets in Necrotic Tissues
The selective accumulation of hypericin (B1674126) and its derivatives in necrotic areas is thought to be a multifaceted process, with several potential binding targets and retention mechanisms having been proposed.
Interactions with Cellular Membranes (e.g., Phosphatidylserine (B164497), Phosphatidylethanolamine (B1630911), Cholesterol)
A leading hypothesis centers on the interaction of hypericin with specific components of disrupted cellular membranes. nih.govnih.gov In healthy cells, phospholipids (B1166683) like phosphatidylserine (PS) and phosphatidylethanolamine (PE) are primarily located on the inner leaflet of the plasma membrane. mdpi.comnih.gov Following cell death and the subsequent loss of membrane integrity, these lipids become exposed on the outer surface. mdpi.comnih.gov It has been proposed that the necrosis avidity of hypericin may be attributed to its specific binding to these exposed phospholipids. nih.govnih.gov Some studies suggest a higher affinity of hypericin for PS compared to other membrane components like phosphatidylcholine. mdpi.com
However, this hypothesis is not without its contradictions. Some in vitro studies have shown that hypericin accumulates within the cytoplasm of dead cells and in the lysosomes of living cells, where PS is not typically abundant. mdpi.com Furthermore, experiments with erythrocytes, which have PS and PE on their membranes, showed only marginal fluorescence from hypericin, questioning the universal role of these phospholipids in hypericin binding. mdpi.com
Cholesterol, another crucial component of cellular membranes, has also been implicated as a potential binding target for hypericin. nih.govkuleuven.be Observations of co-localization between hypericin and the cholesterol-binding agent filipin (B1216100) in necrotic areas suggest that cholesterol-rich structures within necrotic tissue might play a role in trapping hypericin. kuleuven.be
Association with Degraded Cellular Substrates
The chaotic environment of a necrotic core, rich with the debris of disintegrated cells, presents another plausible set of binding partners for hypericin. Following autolysis, the breakdown of cellular structures releases a milieu of degraded proteins, peptides, and nucleotides. nih.gov It is hypothesized that hypericin and other necrosis-avid agents may specifically bind to these exposed subcellular substances. nih.gov One potential candidate is albumin, as a higher concentration of albumin has been observed in necrotic tissue compared to healthy tissue. mdpi.com The formation of a hypericin-albumin complex could potentially explain its distribution pattern in dead cells. mdpi.com
Role of Altered Cellular Metabolism in Retention
The metabolic state of the cell appears to be a critical determinant of hypericin retention. In living, metabolically active cells, hypericin is taken up but is subsequently excreted within hours, a process that is likely energy-dependent. mdpi.com In contrast, in dead cells, where ATP-dependent processes like active transport and lysosomal excretion are halted, hypericin is retained for extended periods, even over two days. mdpi.com This long-lasting retention in necrotic cells is thought to be a direct consequence of the shutdown of cellular metabolism, leading to the passive accumulation and trapping of the compound. mdpi.com
Subcellular Binding Specificities (e.g., Lysosomes)
The subcellular localization of hypericin provides further clues to its mechanism of action. In vital cells, confocal microscopy has revealed that hypericin selectively accumulates in lysosomes. mdpi.com This suggests that in living cells, hypericin may be transported into lysosomes for degradation and subsequent removal. mdpi.com However, in necrotic cells, the distribution of hypericin appears more diffuse throughout the cytoplasm. mdpi.com This shift in localization from specific organelles to a broader cytoplasmic distribution in dead cells further supports the idea that the loss of cellular machinery for transport and degradation is key to its retention. mdpi.com Some studies have also noted hypericin concentration in the perinucleolar cytoplasmic area, a region rich in endoplasmic reticulum and Golgi apparatus, and occasionally on the nuclear envelope. nih.gov
Methodological Approaches for Mechanism Elucidation (e.g., Confocal Microscopy)
A variety of advanced techniques are employed to investigate the mechanisms of hypericin's necrosis avidity. Confocal microscopy has been a particularly powerful tool, allowing for high-resolution, three-dimensional imaging of hypericin's subcellular distribution in both living and dead cells. mdpi.comyoutube.com This technique enables researchers to visualize the colocalization of hypericin with specific cellular structures and fluorescent probes that target organelles like lysosomes and mitochondria. nih.gov
Other methodologies used to unravel these mechanisms include:
Subcellular fractionation: This technique involves separating different cellular components (e.g., nuclei, mitochondria, lysosomes, cytoplasm) to determine in which fraction hypericin accumulates to the highest degree. kuleuven.be
Fluorescence spectroscopy: This method is used to measure the fluorescence intensity and concentration of hypericin within cells, providing quantitative data on its uptake and retention. mdpi.com
Autoradiography: For radiolabeled derivatives like Mono-[123I]Iodohypericin, autoradiography allows for the visualization and quantification of the tracer's distribution in tissue sections, providing a direct correlation between radioactivity and areas of necrosis. nih.gov
In vitro binding assays: These experiments can be designed to test the affinity of hypericin for specific molecules, such as different phospholipids or proteins, to identify potential binding partners.
Distinguishing Necrosis Avidity from Other Tissue Affinities
It is crucial to differentiate the specific affinity of hypericin for necrotic tissue from its interactions with other tissues, particularly viable tumor tissue. For years, hypericin was investigated as a potential tumor-seeking agent. mdpi.com However, more recent and detailed studies have demonstrated that its primary affinity is for necrotic regions rather than for viable cancer cells. mdpi.com
In vitro studies comparing hypericin retention in vital and dead cancer cell lines (HepG2) and normal cell lines (LO2) have shown significantly higher and more prolonged retention in dead cells, irrespective of whether they are cancerous or normal. mdpi.com While hypericin is taken up by living cells, it is efficiently cleared. mdpi.com This distinction is critical for its application in imaging, as it highlights that the signal from this compound will predominantly delineate areas of cell death within a tumor or other pathological sites, rather than the entire viable tumor mass. mdpi.com This necrosis-specific targeting is a key advantage, offering a unique window into the physiological state of the tissue. nih.gov
Comparative Analysis of Mono 123i Iodohypericin with Other Necrosis Avid Tracers in Research
Comparative Efficacy in Necrosis Delineation
The ability of a tracer to effectively distinguish necrotic from viable tissue is its most critical attribute. Preclinical studies have demonstrated the high efficacy of Mono-[123I]Iodohypericin in this regard.
This compound has shown significant and persistent accumulation in necrotic tissues across various animal models. In a rabbit model of myocardial infarction, SPECT imaging with this compound clearly visualized the infarcted areas for up to 48 hours post-injection. nih.govnih.gov Similarly, in a rat model of liver infarction, the tracer uptake in necrotic liver tissue was markedly higher than in normal liver tissue. nih.gov Quantitative analysis in these studies revealed impressive necrosis-to-normal tissue ratios. For instance, in a rat liver infarction model, the radioactivity concentration in necrotic tissue was over nine times that of normal liver tissue (3.51% vs. 0.38% injected dose per gram [%ID/g]). nih.gov In a rabbit heart infarction model, this ratio was over six-fold (0.36% vs. 0.054% ID/g). nih.gov
[99mTc]glucarate is another tracer that has been investigated for necrosis imaging. While it shows promise, a significant limitation is its rapid washout from the infarcted myocardium. nih.govnih.gov This short window of opportunity for imaging (less than 9 hours) can be a considerable drawback in research settings that require longitudinal monitoring. nih.govnih.gov
Antimyosin antibodies , labeled with indium-111, have demonstrated high sensitivity in detecting acute myocardial necrosis. nih.gov However, this tracer is no longer commercially available, limiting its current research applications. nih.govnih.gov Furthermore, its slow blood clearance necessitates a waiting period of 24 to 48 hours for optimal imaging, which can be a logistical challenge.
Metalloporphyrins , due to their structural similarity to hypericin (B1674126), also exhibit an affinity for necrotic tissue. nih.govnih.govnih.gov While direct head-to-head quantitative comparisons with this compound in the same animal models are not extensively documented in the reviewed literature, their efficacy in delineating necrosis has been established.
| Tracer | Animal Model | Necrosis-to-Normal Tissue Ratio | Key Findings |
| This compound | Rat Liver Infarction | > 9:1 | Persistent and high-contrast imaging of necrosis. nih.gov |
| Rabbit Heart Infarction | > 6:1 | Clear delineation of infarcted myocardium. nih.gov | |
| [99mTc]glucarate | Myocardial Infarction | Not specified | Rapid washout, limiting the imaging window. nih.govnih.gov |
| Antimyosin Antibodies | Myocardial Infarction | Not specified | High sensitivity but no longer commercially available. nih.govnih.gov |
| Metalloporphyrins | General Necrosis Models | Not specified | Affinity for necrotic tissue demonstrated. nih.govnih.govnih.gov |
Differences in Molecular Mechanisms of Action and Specificity
The tracers under comparison exhibit distinct molecular mechanisms for their accumulation in necrotic tissue, which influences their specificity.
This compound , like its parent compound hypericin, is believed to accumulate in necrotic tissue due to the altered physicochemical environment. nih.gov The exact molecular targets are not fully elucidated, but it is hypothesized that the lipophilic nature of the molecule facilitates its interaction with exposed hydrophobic components of necrotic cells and cellular debris. nih.gov Its structural similarity to porphyrins suggests a shared mechanism of binding to necrotic tissue. nih.govnih.govnih.gov
[99mTc]glucarate targets positively charged histones that become exposed in necrotic cells. nih.govnih.gov This mechanism is quite specific to the necrotic process; however, the rapid degradation of these histones contributes to the tracer's fast washout from the target area. nih.govnih.gov
Antimyosin antibodies operate on a highly specific antigen-antibody binding principle. They target the intracellular protein myosin, which becomes exposed only when myocyte cell membranes are compromised during necrosis. This high specificity is a significant advantage, ensuring that the tracer accumulates primarily in irreversibly damaged cells.
Metalloporphyrins are thought to accumulate in necrotic tissue due to a combination of factors, including increased vascular permeability and binding to denatured proteins and other components of the necrotic core. Their affinity is more broadly for "non-viable" tissue rather than a single specific molecular target.
| Tracer | Molecular Target/Mechanism | Specificity |
| This compound | Exposed hydrophobic components of necrotic cells and debris. | High for necrotic tissue, mechanism not fully elucidated. nih.gov |
| [99mTc]glucarate | Exposed positively charged histones. | Specific to necrotic cells, but target degrades rapidly. nih.govnih.gov |
| Antimyosin Antibodies | Intracellular myosin. | Highly specific to necrotic myocytes. |
| Metalloporphyrins | Denatured proteins and components of the necrotic core. | Broad affinity for non-viable tissue. |
Advantages and Limitations in Preclinical Imaging Research Contexts
Each necrosis-avid tracer presents a unique set of advantages and limitations within the context of preclinical research.
This compound offers the significant advantage of persistent imaging , allowing for the visualization of necrotic tissue for at least 48 hours post-injection. nih.govnih.gov This is particularly valuable for longitudinal studies monitoring disease progression or therapeutic efficacy. Furthermore, its high necrosis-to-normal tissue ratios provide excellent image contrast. nih.gov A notable limitation is its slow clearance from the blood , which can necessitate a delay in imaging to allow for a reduction in background signal. nih.gov Another consideration is its hepatobiliary route of excretion, which can lead to high background signals in the liver and intestines. nih.gov
[99mTc]glucarate's primary advantage is its rapid uptake in necrotic tissue. However, this is offset by its rapid washout , which severely restricts the timeframe for imaging and makes it less suitable for long-term monitoring. nih.govnih.gov
Antimyosin antibodies boast high specificity due to their targeted binding mechanism. Their main limitation, aside from their lack of commercial availability, is their slow blood clearance , similar to this compound, requiring a significant waiting period before imaging can be effectively performed.
Metalloporphyrins are advantageous in that they can be used as contrast agents for magnetic resonance imaging (MRI), offering high spatial resolution. However, their specificity can be lower than that of antibody-based tracers, and their accumulation can be influenced by factors other than just necrosis, such as vascular permeability.
| Tracer | Advantages | Limitations |
| This compound | - Persistent imaging (up to 48h) nih.govnih.gov- High necrosis-to-normal tissue ratios nih.gov | - Slow blood clearance nih.gov- Hepatobiliary excretion leading to background signal nih.gov |
| [99mTc]glucarate | - Rapid uptake | - Rapid washout, limiting imaging window nih.govnih.gov |
| Antimyosin Antibodies | - High specificity for necrotic myocytes | - No longer commercially available nih.govnih.gov- Slow blood clearance |
| Metalloporphyrins | - Usable with MRI (high spatial resolution) | - Potentially lower specificity than antibodies- Accumulation influenced by vascular permeability |
Advanced Research Methodologies and Imaging Techniques in Mono 123i Iodohypericin Studies
Single-Photon Emission Computed Tomography (SPECT) Imaging Protocols and Quantitative Analysis
Single-Photon Emission Computed Tomography (SPECT) is a cornerstone in the preclinical evaluation of Mono-[123I]Iodohypericin ([¹²³I]MIH) as a necrosis-avid imaging agent. nih.gov In typical protocols, animal models with induced necrosis, such as liver or myocardial infarction, are administered [¹²³I]MIH. SPECT imaging is then performed at various time points post-injection, often extending up to 48 hours, to visualize the distribution and accumulation of the tracer. nih.govnih.gov These studies consistently demonstrate that [¹²³I]MIH leads to the persistent visualization of infarcted areas as distinct "hot spots." nih.govspringermedizin.de
Quantitative analysis of SPECT images is crucial for assessing the extent of tracer uptake. This involves drawing regions of interest (ROIs) over the necrotic tissue and comparing the radioactivity concentration to that in healthy, viable tissue. mdpi.com This analysis reveals a significantly higher accumulation of [¹²³I]MIH in necrotic regions. For instance, in a rat model of liver infarction, the radioactivity concentration in necrotic tissue was found to be over 10 times higher than in normal liver tissue. nih.govspringermedizin.de Similarly, in a rabbit model of myocardial infarction, the concentration in the necrotic myocardium was over 6 times higher than in normal heart tissue. nih.govspringermedizin.de Imaging with [¹²³I]MIH is generally feasible around 12 hours after administration, allowing for the clearance of the tracer from the blood pool, which is necessary for clear imaging. nih.gov
Autoradiography Techniques for Ex Vivo Validation
Autoradiography serves as a powerful ex vivo validation tool to confirm the in vivo findings from SPECT imaging. nih.gov Following the final SPECT scans, tissues of interest are excised, sectioned, and exposed to radiographic film or a phosphor imaging plate. This technique provides a high-resolution map of the radiotracer's distribution within the tissue, allowing for a direct comparison with the SPECT images and histological findings. nih.gov
In studies involving [¹²³I]MIH, autoradiography has consistently demonstrated a perfect match between the areas of high radioactivity uptake and the regions identified as necrotic through other methods. nih.govspringermedizin.de This precise localization confirms that [¹²³I]MIH selectively accumulates in necrotic tissue. For example, in models of myocardial infarction, autoradiography revealed a strong uptake of [¹²³I]MIH only in the infarcted regions of the heart. nih.gov Furthermore, quantitative autoradiography has been used to determine the tracer concentration in necrotic versus viable tissue, with one study reporting a 14-fold higher concentration in necrotic liver tissue compared to viable tissue at 24 hours post-injection. nih.gov
Histopathological Correlates in Necrosis Assessment (e.g., Triphenyltetrazolium (B181601) Chloride and Hematoxylin-Eosin Staining)
To definitively confirm that the "hot spots" observed in SPECT and autoradiography correspond to necrotic tissue, histopathological analysis is employed. Two common staining techniques used in conjunction with [¹²³I]MIH studies are Triphenyltetrazolium Chloride (TTC) and Hematoxylin-Eosin (H&E) staining.
TTC is a vital stain that is metabolically reduced by viable cells, turning the tissue red. In contrast, necrotic tissue, lacking metabolic activity, remains unstained and appears pale or white. This provides a clear macroscopic delineation of the infarcted area. H&E staining is a standard histological technique that allows for the microscopic examination of tissue morphology. It helps to identify the characteristic features of necrosis, such as loss of cell structure, nuclear changes, and inflammatory cell infiltration.
In preclinical studies of [¹²³I]MIH, there is a consistent and perfect correlation between the areas of high tracer uptake on SPECT and autoradiography images and the unstained regions on TTC-stained tissue sections. nih.govspringermedizin.de Subsequent microscopic examination with H&E staining confirms the presence of necrosis in these corresponding areas. nih.govspringermedizin.denih.gov This histopathological correlation provides the ultimate validation of [¹²³I]MIH as a necrosis-avid agent.
Integration with Other Preclinical Imaging Modalities for Correlative Studies (e.g., Micro-Positron Emission Tomography, Magnetic Resonance Imaging)
To gain a more comprehensive understanding of the pathophysiology of necrosis and to further validate the findings from [¹²³I]MIH SPECT, researchers often integrate it with other preclinical imaging modalities. These correlative studies can provide complementary information about tissue structure, function, and metabolism.
Micro-Positron Emission Tomography (micro-PET): In studies of acute myocardial infarction, [¹²³I]MIH SPECT has been compared with micro-PET imaging using tracers like [¹³N]ammonia, which assesses myocardial perfusion. nih.gov These studies have shown a perfect match between the perfusion defects identified by PET and the areas of necrosis visualized by [¹²³I]MIH SPECT. nih.gov
Magnetic Resonance Imaging (MRI): MRI is another valuable tool for visualizing tissue anatomy and pathology. nih.gov Porphyrin derivatives, which share structural similarities with hypericin (B1674126), have been utilized as MRI contrast agents to visualize necrotic tissue in preclinical models of myocardial infarction. nih.govnih.gov Correlative studies using [¹²³I]MIH SPECT and MRI can provide a detailed picture of both the molecular (SPECT) and structural (MRI) changes occurring in necrotic tissue.
This multi-modal imaging approach allows for a more robust and comprehensive assessment of tissue viability and the extent of necrosis.
Quantitative Analysis of Tracer Uptake and Necrosis Size Determination
A key application of [¹²³I]MIH imaging is the quantitative analysis of tracer uptake to determine the size and extent of necrosis. As previously mentioned, this is typically achieved by analyzing SPECT images and performing ex vivo biodistribution studies.
In animal models, after the final imaging session, various organs and tissues are collected, weighed, and the radioactivity is measured using a gamma counter. nih.gov This allows for the calculation of the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of tracer accumulation.
These quantitative data consistently show a significantly higher uptake of [¹²³I]MIH in necrotic tissues compared to their healthy counterparts. For example, studies have reported a tumor uptake of [¹²³I]MIH reaching a peak of 21.3% ID/g, while necrotic liver tissue showed an accumulation of 3.1% ID/g compared to 0.38% ID/g in normal liver lobes. nih.gov
| Tissue | Condition | Tracer Uptake (%ID/g) | Reference |
| Tumor | Necrotic | 21.3 | nih.gov |
| Liver | Necrotic | 3.51 | nih.govspringermedizin.de |
| Liver | Normal | 0.38 | nih.govspringermedizin.de |
| Myocardium | Necrotic | 0.36 | nih.govspringermedizin.de |
| Myocardium | Normal | 0.054 | nih.govspringermedizin.de |
The size of the necrotic area can be estimated from the SPECT images by delineating the "hot spot" region. This in vivo measurement can then be correlated with the actual size of the infarct as determined by ex vivo methods like TTC staining and histopathology, further validating the accuracy of [¹²³I]MIH SPECT for non-invasively quantifying necrosis.
Future Research Trajectories and Innovations with Mono 123i Iodohypericin
Exploration of Novel Radiolabeling Strategies and Derivatives for Enhanced Properties
Future advancements in the utility of radioiodinated hypericin (B1674126) hinge on the development of novel radiolabeling techniques and the synthesis of new derivatives with superior characteristics. Current methods, while effective, present opportunities for improvement in terms of yield, specific activity, and in vivo stability. Innovations in radiopharmacy are crucial for creating more effective radiopharmaceuticals. dvrphx.comiaea.orgnih.gov
One area of exploration involves the synthesis of hypericin derivatives that exhibit improved pharmacokinetic profiles. For instance, the creation of hypericin monocarboxylic acid, which was then radiolabeled with iodine-123, demonstrated the feasibility of modifying the hypericin structure to potentially enhance its necrosis-avidity and imaging characteristics. nih.gov In a study using a rat model of ethanol-induced liver necrosis, mono-[(123)I]iodohypericin monocarboxylic acid showed a 14-fold higher concentration in necrotic liver tissue compared to viable tissue 24 hours post-injection. nih.gov
Researchers are also investigating alternative radiolabeling strategies to overcome the limitations of direct radioiodination, which can sometimes be harsh and affect the biological activity of the parent molecule. mdpi.com The development of prosthetic groups and click chemistry approaches are promising avenues for attaching radioisotopes to hypericin and its derivatives under milder conditions, potentially leading to radiotracers with higher stability and better target-to-background ratios. mdpi.com Furthermore, the exploration of different radioisotopes, including those with longer half-lives like Zirconium-89 (Zr-89), could enable antibody-based imaging and provide more detailed information about the location and stage of cancer cells. iaea.org
Development of Multi-Modal Imaging Probes Incorporating Radioiodinated Hypericin
The integration of radioiodinated hypericin into multi-modal imaging probes represents a significant leap forward in diagnostic capabilities. Multi-modal imaging combines the strengths of two or more imaging techniques, such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET) with magnetic resonance imaging (MRI) or computed tomography (CT), to provide a more comprehensive anatomical and functional assessment of disease. researchgate.netnih.govnih.gov
By creating probes that are detectable by multiple modalities, researchers can gain a more detailed understanding of biological processes and improve disease monitoring. nih.gov For example, a probe combining the high sensitivity of SPECT imaging with Mono-[123I]Iodohypericin and the high spatial resolution of MRI could simultaneously visualize necrotic areas and the surrounding anatomical structures with exceptional clarity. researchgate.net The development of such probes is a complex process that requires expertise in radiochemistry, stable labeling, and nanotechnology. nih.govnih.gov
Nanotechnology-based delivery systems, such as nanoparticles and liposomes, are being explored to create these multi-modal probes. dvrphx.comnih.gov These platforms can be engineered to carry both a radioisotope like 123I and a contrast agent for another imaging modality, ensuring their co-localization within the target tissue. nih.gov The design of such probes faces challenges, including optimizing water solubility, stability, and functionalization methods. researchgate.net
Investigating Necrosis Avidity in Diverse Pathological Conditions Beyond Infarction and Tumors
While the primary focus of this compound research has been on imaging necrosis in myocardial infarction and tumors, its inherent affinity for dead cells suggests a much broader range of potential applications. nih.govnih.gov Necrosis is a key feature in a multitude of diseases, and the ability to non-invasively detect and quantify it could significantly improve diagnosis and management across various medical specialties. nih.gov
Future research will likely extend the investigation of this compound's necrosis avidity to a wider array of pathological conditions. These could include:
Inflammatory Diseases: Conditions such as pancreatitis, inflammatory bowel disease, and severe infections are often characterized by significant tissue necrosis. nih.gov
Neurological Disorders: Stroke and traumatic brain injury lead to neuronal death, and the ability to visualize the extent of necrosis could be crucial for prognosis and therapeutic monitoring. mdpi.com
Drug-Induced Toxicity: Certain medications can cause cellular or organ damage, leading to necrosis. nih.gov this compound could serve as a tool to assess and monitor such toxic effects.
Atherosclerosis: The necrotic core of atherosclerotic plaques is a key contributor to their instability and rupture. Imaging this core could help identify high-risk patients. nih.gov
Studies have already shown the potential of radioiodinated hypericin in a rat model of reperfused liver infarction, where it demonstrated intense accumulation in the necrotic liver tissue. nih.govnih.gov Further preclinical and eventually clinical studies are needed to validate its utility in these diverse disease settings.
Integration into Preclinical Theranostic Research Platforms (e.g., Dual-Targeting Strategies)
The concept of "theranostics," which combines diagnostics and therapy, is a rapidly evolving field in medicine, and this compound is well-positioned to play a significant role. nih.govthno.org By labeling hypericin with a therapeutic radioisotope, such as Iodine-131, it can be transformed from a diagnostic imaging agent into a targeted radiotherapeutic drug that selectively destroys necrotic tissue and surrounding malignant cells. nih.govnih.gov
A promising area of future research is the integration of radioiodinated hypericin into dual-targeting strategies within preclinical theranostic platforms. nih.gov This approach involves combining a necrosis-avid agent like radioiodinated hypericin with another agent that targets a different biological pathway or cell type within the tumor microenvironment. For example, in cancer treatment, a vascular disrupting agent (VDA) could be administered first to induce central tumor necrosis. researchgate.net Subsequently, radioiodinated hypericin could be used to both image the extent of necrosis and deliver a therapeutic dose of radiation to the necrotic core and any remaining viable tumor cells at the rim. researchgate.netnih.gov
Dual-receptor targeting strategies have shown advantages over single-target approaches, including improved target specificity and in vivo biodistribution. nih.gov The development of bispecific constructs that can target two different receptors on the same cancer cell or on different cell populations (e.g., cancer cells and immune cells) holds the potential to overcome treatment resistance. nih.gov The integration of this compound into such innovative preclinical research platforms will be crucial for developing more effective and personalized cancer therapies.
Q & A
Q. How can this compound be integrated with vascular disrupting agents (VDAs) for combination therapy?
- Methodological Answer : Preclinical protocols (e.g., OncoCiDia strategy) administer VDAs (e.g., DMXAA) 24 hours before this compound to enhance necrosis volume. Efficacy is quantified via [18F]FDG-PET metabolic response and histopathology .
Q. What analytical techniques differentiate mono-iodinated vs. di-iodinated hypericin derivatives?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and NMR (1H/13C) identify substitution patterns. Radio-TLC using silica plates and chloroform/methanol (9:1) separates mono- (Rf = 0.6) and di-iodinated (Rf = 0.4) species .
Q. How do interspecies differences impact pharmacokinetic extrapolation to humans?
- Methodological Answer : Allometric scaling adjusts for differences in hepatic clearance rates between mice (fast) and humans (slow). Compartmental modeling (e.g., NONMEM) predicts human dosimetry from rodent data, validated in primate studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
